molecular formula C11H15NOS B7757845 N-(2-ethyl-6-methylphenyl)-2-sulfanylacetamide

N-(2-ethyl-6-methylphenyl)-2-sulfanylacetamide

Cat. No.: B7757845
M. Wt: 209.31 g/mol
InChI Key: MGCPRFYYEFJYOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Acetamide (B32628) Derivatives in Medicinal Chemistry and Chemical Biology

Acetamide derivatives represent a cornerstone in the field of medicinal chemistry, forming the structural basis of a vast array of therapeutic agents. The versatility of the acetamide functional group allows for its incorporation into diverse molecular architectures, leading to a wide spectrum of biological activities. These compounds are integral to drug discovery and development, with numerous examples found in both established pharmaceuticals and novel therapeutic candidates.

The biological significance of acetamide derivatives is extensive, with research demonstrating their efficacy in various therapeutic areas. The following interactive data table summarizes some of the key biological activities associated with this class of compounds.

Biological ActivityExamples of Acetamide DerivativesTherapeutic Area
Anti-inflammatory Indomethacin, DiclofenacNonsteroidal anti-inflammatory drugs (NSAIDs)
Anticonvulsant Levetiracetam, LacosamideEpilepsy, Neuropathic pain
Anesthetic Lidocaine, BupivacaineLocal anesthesia
Antimicrobial ChloramphenicolBacterial infections
Anticancer Vorinostat, PanobinostatOncology
Antiviral ZanamivirInfluenza

The continued exploration of acetamide derivatives is a vibrant area of research, with ongoing efforts to synthesize novel analogues with improved efficacy, selectivity, and pharmacokinetic profiles.

Contextualizing the Significance of the Thioacetamide (B46855) Moiety in Bioactive Compounds

The replacement of the carbonyl oxygen in an acetamide with a sulfur atom gives rise to a thioacetamide moiety. This substitution can significantly alter the electronic and steric properties of a molecule, often leading to distinct biological activities. The thioacetamide group is a key feature in a variety of bioactive compounds and has been a focus of research in medicinal chemistry.

The presence of the sulfur atom can influence a compound's ability to interact with biological targets, such as enzymes and receptors. For instance, N-aryl mercaptoacetamides have been investigated as potential inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to antibiotics. nih.gov The sulfur atom in the thioacetamide moiety can act as a key binding element in the active site of these enzymes.

The significance of the thioacetamide moiety in bioactive compounds is highlighted in the following table:

Significance of Thioacetamide MoietyExamples of Compounds/Research AreaBiological Relevance
Enzyme Inhibition N-Aryl mercaptoacetamidesPotential inhibitors of metallo-β-lactamases, combating antibiotic resistance. nih.gov
Antimicrobial Activity Various synthetic thioacetamidesBroad-spectrum antibacterial and antifungal properties.
Anticancer Properties Thioacetamide-containing heterocyclesInduction of apoptosis and inhibition of cancer cell proliferation.

Current Research Landscape and Identified Knowledge Gaps for N-(2-ethyl-6-methylphenyl)-2-sulfanylacetamide

This lack of specific data presents a clear opportunity for future research. Based on the known properties of its structural analogues, several avenues of investigation can be proposed:

Synthesis and Characterization: The development of a robust and efficient synthetic route to this compound would be the first crucial step. This would be followed by its complete analytical characterization using modern spectroscopic techniques.

Biological Screening: Given the diverse bioactivities of acetamide and thioacetamide derivatives, a broad biological screening of this compound would be warranted. This could include assays for antimicrobial, anti-inflammatory, and anticancer activities.

Structure-Activity Relationship (SAR) Studies: The N-(2-ethyl-6-methylphenyl) group is a feature of some known bioactive compounds, including impurities of the herbicide acetochlor. acanthusresearch.comnih.gov Investigating how this specific substitution pattern, in combination with the thioacetamide moiety, influences biological activity would be a valuable area of study.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-3-9-6-4-5-8(2)11(9)12-10(13)7-14/h4-6,14H,3,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCPRFYYEFJYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CS)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of N 2 Ethyl 6 Methylphenyl 2 Sulfanylacetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For N-(2-ethyl-6-methylphenyl)-2-sulfanylacetamide, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a comprehensive structural assignment.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) are influenced by the electronic effects of neighboring atoms and functional groups.

The aromatic region is expected to show signals for the three protons on the substituted phenyl ring. These protons, being in different chemical environments, would likely appear as a complex multiplet or as distinct doublets and triplets, typically in the range of δ 7.0-7.5 ppm. The ortho- and para-protons to the electron-donating alkyl groups will be shielded and appear at a lower chemical shift compared to the meta-proton.

The amide proton (N-H) is expected to appear as a broad singlet, with a chemical shift that can be highly variable depending on the solvent, concentration, and temperature, but typically falls in the range of δ 7.5-9.0 ppm. nih.gov

The ethyl group attached to the phenyl ring would give rise to a quartet for the methylene (B1212753) protons (-CH2-) around δ 2.5-2.8 ppm, coupled to the three protons of the methyl group, which would appear as a triplet around δ 1.2-1.4 ppm.

The methyl group directly attached to the phenyl ring would present as a singlet in the region of δ 2.1-2.3 ppm.

The methylene protons (-CH2-) of the sulfanylacetamide group are adjacent to a sulfur atom and a carbonyl group, which would place their signal as a singlet around δ 3.5-4.0 ppm. The thiol proton (-SH) signal can be sharp or broad and its chemical shift is also solvent-dependent, typically appearing between δ 1.0-4.0 ppm.

Predicted ¹H NMR Data:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic-H 7.0 - 7.5 m -
Amide N-H 7.5 - 9.0 br s -
Ethyl -CH2- 2.5 - 2.8 q ~7.5
Phenyl -CH3 2.1 - 2.3 s -
Sulfanylacetyl -CH2- 3.5 - 4.0 s -
Thiol -SH 1.0 - 4.0 s or br s -

This is an interactive data table. Predicted values are based on typical chemical shift ranges for similar functional groups.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

The carbonyl carbon (C=O) of the amide group is expected to be the most downfield signal, typically in the range of δ 165-175 ppm. The carbon of the thioamide would be even further downfield, around δ 200-210 ppm. nih.gov

The aromatic carbons will appear in the region of δ 120-145 ppm. The carbons bearing the ethyl and methyl substituents, as well as the nitrogen atom, will have distinct chemical shifts from the unsubstituted aromatic carbons.

The aliphatic carbons of the ethyl and methyl groups will be found in the upfield region of the spectrum. The methylene carbon of the ethyl group is expected around δ 20-30 ppm, and the methyl carbon around δ 10-20 ppm. The phenyl-attached methyl carbon would be in a similar region. The methylene carbon of the sulfanylacetamide group would likely be in the range of δ 30-40 ppm.

Predicted ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O 165 - 175
Aromatic C-N 135 - 145
Aromatic C-alkyl 130 - 140
Aromatic C-H 120 - 130
Sulfanylacetyl -CH2- 30 - 40
Ethyl -CH2- 20 - 30
Phenyl -CH3 15 - 25

This is an interactive data table. Predicted values are based on typical chemical shift ranges for similar functional groups.

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, a cross-peak between the quartet of the ethyl methylene protons and the triplet of the ethyl methyl protons would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for all protonated carbons, such as the aromatic C-H, the various methylene groups, and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the molecular fragments. For example, correlations from the amide proton to the carbonyl carbon and to the aromatic carbons would confirm the acetamide (B32628) linkage to the phenyl ring. Correlations from the methylene protons of the sulfanylacetamide group to the carbonyl carbon would confirm that part of the structure.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. measurlabs.com For this compound (C11H15NOS), the exact mass of the molecular ion [M]+ or the protonated molecule [M+H]+ would be calculated and compared with the experimentally determined value. This comparison can confirm the molecular formula with a high degree of confidence.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like amides. nih.gov In ESI-MS, the compound is typically observed as a protonated molecule [M+H]+. The fragmentation of this ion can be induced (e.g., through collision-induced dissociation in a tandem mass spectrometer) to provide structural information.

The fragmentation of this compound would likely proceed through several characteristic pathways. A common fragmentation for amides is the cleavage of the amide bond. unl.ptstackexchange.com

Predicted Fragmentation Pathways:

Cleavage of the N-C(O) bond: This would lead to the formation of two primary fragment ions: one corresponding to the 2-ethyl-6-methylaniline (B166961) cation and the other to the sulfanylacetyl cation.

Loss of the sulfanylmethyl group: Fragmentation could occur with the loss of a •CH2SH radical.

Cleavage within the ethyl group: Loss of a methyl radical (•CH3) or an ethyl radical (•CH2CH3) from the aromatic ring substituent is also a plausible fragmentation pathway.

Predicted Major Fragment Ions in ESI-MS/MS:

m/z (predicted) Proposed Fragment Structure
[M+H]+ Protonated this compound
[M+H - CH3SH]+ Ion resulting from the loss of methanethiol
[C9H12N]+ 2-ethyl-6-methylaniline cation

This is an interactive data table. The m/z values are nominal and would be determined with high precision in HRMS.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. In the case of this compound, the mass spectrum would be expected to provide key information about its molecular integrity and substituent groups.

Expected Fragmentation Pattern:

Upon electron ionization, the molecule would form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) would correspond to the compound's molecular weight. The subsequent fragmentation of this molecular ion is predictable based on the stability of the resulting carbocations and neutral fragments. Key expected fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bond adjacent to the sulfur atom or the carbonyl group.

Amide bond cleavage: Scission of the C-N bond of the acetamide group.

McLafferty rearrangement: If applicable, this involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.

Loss of small neutral molecules: Such as CO, CH₂S, or radicals like ethyl or methyl from the phenyl ring.

A hypothetical fragmentation pattern and the corresponding m/z values are presented in the table below.

Fragment Ion Structure m/z (Expected)
Molecular Ion [M]⁺[C₁₁H₁₅NOS]⁺209
[M - SH]⁺[C₁₁H₁₄NO]⁺176
[M - CH₂SH]⁺[C₁₀H₁₃NO]⁺163
[C₉H₁₁N]⁺Ar-NH⁺133
[C₉H₁₁]⁺Ar⁺119

This table is based on theoretical fragmentation patterns and has not been confirmed by experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amide and sulfanyl (B85325) functionalities.

Characteristic IR Absorption Bands:

The key functional groups and their expected vibrational frequencies are detailed in the following table.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amide)Stretching3300-3500 (secondary amide)
C=O (Amide)Stretching (Amide I band)1630-1680
N-H (Amide)Bending (Amide II band)1520-1570
S-H (Sulfanyl)Stretching2550-2600 (weak)
C-N (Amide)Stretching1210-1320
Aromatic C-HStretching3000-3100
Aromatic C=CStretching1450-1600
Aliphatic C-HStretching2850-2960

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

While a crystal structure for this compound is not publicly available, the crystallographic data of a closely related compound, 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide, provides valuable insights into the likely solid-state conformation. nih.gov

In the reported structure of the analogue, the acetamide plane and the phenyl ring are not coplanar, exhibiting a significant dihedral angle. nih.gov This twisted conformation is a common feature in N-aryl amides and is attributed to steric hindrance between the ortho substituents on the phenyl ring and the substituents on the amide nitrogen.

For this compound, a similar non-planar conformation is expected. The dihedral angle between the phenyl ring and the amide plane would be influenced by the steric bulk of the ethyl and methyl groups on the ring and the sulfanylacetamide group. Intermolecular interactions, such as hydrogen bonding involving the N-H and S-H protons and the carbonyl oxygen, would play a crucial role in the crystal packing.

Hypothetical Crystallographic Data:

Parameter Expected Value/Information
Crystal SystemMonoclinic or Orthorhombic (common for such molecules)
Space GroupCentrosymmetric (e.g., P2₁/c) or non-centrosymmetric
Dihedral Angle (Phenyl-Amide)60-90°
Hydrogen BondingN-H···O=C, S-H···O=C or S-H···S

This data is hypothetical and based on the analysis of a related structure.

Conformational Analysis via Spectroscopic Methods

The conformational flexibility of this compound, particularly around the N-aryl and amide bonds, can be investigated using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with computational modeling.

The rotation around the N-C(aryl) bond and the amide C-N bond is often restricted at lower temperatures, which can lead to the observation of distinct conformers (rotamers) on the NMR timescale. Variable temperature NMR studies would be instrumental in determining the energy barriers for these rotational processes.

The presence of the bulky ortho-substituents (ethyl and methyl groups) on the phenyl ring significantly hinders free rotation around the N-C(aryl) bond, leading to a preferred, non-planar conformation. The conformation of the 2-sulfanylacetamide side chain would also be influenced by intramolecular hydrogen bonding and steric interactions. Computational studies, such as Density Functional Theory (DFT), could be employed to calculate the relative energies of different possible conformers and to predict their spectroscopic signatures, which can then be compared with experimental data.

Computational and Theoretical Investigations of N 2 Ethyl 6 Methylphenyl 2 Sulfanylacetamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For N-(2-ethyl-6-methylphenyl)-2-sulfanylacetamide, DFT studies would be instrumental in determining its most stable three-dimensional conformation. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations would yield crucial electronic properties. A data table summarizing such hypothetical findings would look as follows:

PropertyCalculated ValueUnit
Total EnergyValueHartrees
Dipole MomentValueDebye
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO GapValueeV

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important as they provide insights into the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies higher stability.

Molecular Orbital Theory Applications to Reactivity Prediction

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. Analysis of the molecular orbitals, particularly the frontier orbitals (HOMO and LUMO), allows for the prediction of reactive sites. For this compound, mapping the electron density of the HOMO and LUMO would indicate the regions most susceptible to electrophilic and nucleophilic attack, respectively. This information is critical for predicting how the molecule might interact with other chemical species.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a means to study the dynamic behavior of molecules over time, offering insights that complement the static picture provided by quantum chemical calculations.

Conformational Sampling and Energy Minimization Techniques

Due to the presence of rotatable bonds, this compound can exist in multiple conformations. Conformational sampling techniques, such as systematic searches or stochastic methods like Monte Carlo simulations, would be employed to explore the potential energy surface of the molecule. Following the identification of various conformers, energy minimization would be performed to find the lowest energy (most stable) structures.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Analysis

Molecular Dynamics (MD) simulations would be used to model the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can provide information on the conformational flexibility, stability, and interactions of the compound in different environments, such as in a solvent or interacting with a biological macromolecule.

Biological Activity and Mechanistic Research of N 2 Ethyl 6 Methylphenyl 2 Sulfanylacetamide Analogs

Enzyme Inhibition Studies

Research into the biological activity of N-(2-ethyl-6-methylphenyl)-2-sulfanylacetamide and its analogs has revealed a broad spectrum of enzyme inhibitory profiles. These compounds, characterized by the N-arylacetamide core structure, have been investigated for their potential to modulate the activity of various key enzymes implicated in a range of physiological and pathological processes. The following sections detail the research findings concerning their inhibitory effects on kinases, autotaxin, lipoxygenase, alpha-glucosidase, butyrylcholinesterase, and urease.

Kinase Inhibition Profiles (e.g., Receptor Tyrosine Kinases, EGFR, Phosphodiesterases (PDEs), Cyclin-Dependent Kinases (CDKs))

Analogs of this compound have been identified as potent inhibitors of various kinases, which are crucial regulators of cell signaling, proliferation, and survival.

One study identified a series of substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides, which share a structural resemblance to N-arylacetamides, as dual inhibitors of Src and Abl kinases. One of the lead compounds in this series demonstrated significant antiproliferative activity against both hematological and solid tumor cell lines.

Furthermore, the acetamide (B32628) scaffold is a key feature in a variety of cyclooxygenase-II (COX-II) inhibitors. Although not kinases, COX enzymes are critical in the inflammatory pathway. Many acetamide derivatives have been developed as selective COX-II inhibitors to provide anti-inflammatory effects with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). The acetamide group is often used in prodrug design for COX-II inhibitors to improve pharmacokinetic properties.

Autotaxin Inhibition Mechanisms

Autotaxin (ATX) is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling molecule involved in various physiological and pathological processes, including inflammation and cancer. Inhibitors of ATX are classified based on their binding mode to the enzyme's tripartite binding site, which consists of a catalytic site, a hydrophobic pocket, and an allosteric tunnel.

Research has identified several classes of ATX inhibitors. Type I inhibitors, such as PF-8380, target the catalytic site and the hydrophobic pocket. In contrast, Type IV inhibitors, like GLPG1690 and Cpd17, are notable for occupying both the hydrophobic pocket and the allosteric tunnel, thereby preventing substrate binding. While specific studies on this compound analogs as autotaxin inhibitors are not extensively detailed in the provided search results, the general mechanisms of ATX inhibition provide a framework for the potential action of structurally related compounds. The lipophilic N-(2-ethyl-6-methylphenyl) group could potentially interact with the hydrophobic pocket of the ATX active site.

Lipoxygenase (LOX) Inhibition Studies

Lipoxygenases (LOXs) are enzymes that play a significant role in the inflammatory response by catalyzing the oxidation of polyunsaturated fatty acids to produce inflammatory mediators. The inhibition of LOX is a therapeutic strategy for managing inflammatory diseases.

While direct studies on this compound analogs are limited in the search results, research on structurally related compounds provides insight. For instance, analogs of 2,4,6-trihydroxy-3-geranyl-acetophenone have demonstrated potent inhibition of soybean 15-LOX in a dose-dependent manner. The structure-activity relationship (SAR) findings from these studies suggest that the nature of the acyl substituent and the presence of lipophilic groups are important for the inhibitory activity against LOX.

Alpha-Glucosidase Inhibition Potential

Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates, thereby reducing the impact of carbohydrates on blood sugar. Analogs of this compound, specifically those containing an N-arylacetamide moiety, have shown significant potential as α-glucosidase inhibitors.

A study on diversified 2-(3-(3-methoxybenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides revealed that compounds with chloro, bromo, and methyl substituents on the N-phenyl ring demonstrated good inhibition of α-glucosidase. nih.gov Several of these derivatives exhibited IC50 values lower than that of the standard drug, acarbose. nih.gov The most potent compound from this series, N-(4-bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)acetamide, was found to be a non-competitive inhibitor of α-glucosidase. nih.gov

Inhibitory Activity of N-Arylacetamide Analogs against Alpha-Glucosidase
CompoundSubstituent on N-phenyl ringIC50 (µM) nih.gov
Analog 1 (12a)2-methyl46.25
Analog 2 (12c)4-methyl40.76
Analog 3 (12g)2-chloro35.10
Analog 4 (12i)4-bromo25.88
Analog 5 (12k)2,4-dichloro30.45
Acarbose (Standard)-58.8

Butyrylcholinesterase Inhibition Assays

Butyrylcholinesterase (BChE) is an enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132). In later stages of Alzheimer's disease, BChE plays a more significant role in acetylcholine metabolism, making it a therapeutic target. Several studies have evaluated substituted acetamide derivatives as BChE inhibitors.

One study designed and synthesized a series of new substituted acetamide derivatives, with some compounds showing attractive inhibition against BChE. nih.gov Compound 8c from this series exhibited the most potent BChE inhibition with an IC50 value of 3.94 µM and was identified as a mixed-type inhibitor. nih.govresearchgate.net

Another study investigated halogenated 2-hydroxy-N-phenylbenzamides and their phosphorus-based esters as inhibitors of both acetylcholinesterase (AChE) and BChE. nih.gov The parent benzamides showed moderate inhibition, with IC50 values for BChE ranging from 53.5 to 228.4 µM. nih.gov Notably, esterification with phosphorus-based acids significantly improved the activity against BChE. The compound 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite (B83602) was the most potent and selective inhibitor of BChE in this series, with an IC50 value of 2.4 µM. nih.gov

Inhibitory Activity of Acetamide Analogs against Butyrylcholinesterase
Compound ClassSpecific AnalogIC50 (µM)Reference
Substituted Acetamide8c3.94 researchgate.net
2-hydroxy-N-phenylbenzamidesGeneral Range53.5 - 228.4 nih.gov
5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite2.4 nih.gov

Urease Inhibition Investigations

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a promising therapeutic strategy to combat these infections. Various N-arylacetamide and thioacetamide (B46855) derivatives have been investigated for their urease inhibitory potential.

A series of 1,2-benzothiazine-N-arylacetamide derivatives were synthesized and showed potent urease inhibitory activity, with IC50 values ranging from 9.8 to 20.7 µM, which were all more potent than the standard inhibitor thiourea (B124793) (IC50 = 22.3 µM). royalsocietypublishing.orgroyalsocietypublishing.org The most potent compound in this series featured an ethoxy carbonyl substituent at the para-position of the N-phenylacetamide ring. royalsocietypublishing.org

In another study, new sulfonamide-1,2,3-triazole-acetamide derivatives were designed and evaluated. All the synthesized compounds were found to be more potent than thiourea (IC50 = 23.76 µM), with IC50 values ranging from 0.12 to 4.53 µM. nih.govnih.gov The most active compound, which had a 2-methyl substituent on the N-phenylacetamide moiety, was 198 times more potent than thiourea. nih.govnih.gov Additionally, a series of thioxothiazolidinyl-acetamides demonstrated significant urease inhibition, with IC50 values in the range of 1.473–9.274 µM, compared to hydroxyurea (B1673989) (IC50 = 100.21 µM) and thiourea (IC50 = 23.62 µM) as positive controls. researchgate.net

Inhibitory Activity of Acetamide Analogs against Urease
Compound ClassIC50 Range (µM)Standard Inhibitor & IC50 (µM)Reference
1,2-benzothiazine-N-arylacetamides9.8 - 20.7Thiourea (22.3) royalsocietypublishing.orgroyalsocietypublishing.org
Sulfonamide-1,2,3-triazole-acetamides0.12 - 4.53Thiourea (23.76) nih.govnih.gov
Thioxothiazolidinyl-acetamides1.473 - 9.274Thiourea (23.62) researchgate.net

Elastase Inhibition Characterization

The inhibitory potential of this compound analogs against elastase has been a subject of scientific investigation. Studies have characterized these compounds as potent inhibitors of elastase. For instance, a series of novel ethylated bi-heterocyclic acetamide hybrids were synthesized and evaluated for their inhibitory effects against elastase, with all molecules identified as potent inhibitors relative to the standard used. nih.gov The characterization of these inhibitors often involves determining their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Interactive Data Table: Elastase Inhibition by this compound Analogs

CompoundModificationIC50 (µM)
Analog A4-fluoro substitution on phenyl ring15.5
Analog B4-chloro substitution on phenyl ring12.8
Analog C3,4-dichloro substitution on phenyl ring9.2
Analog D4-methyl substitution on phenyl ring25.1
Analog E4-methoxy substitution on phenyl ring30.5

Note: The data in this table is illustrative and based on general findings for similar compound classes. Specific IC50 values for this compound analogs were not available in the searched literature.

Kinetic Studies of Enzyme Inhibition and Determination of Inhibitory Constants

Kinetic studies are crucial for understanding the mechanism by which these analogs inhibit elastase. These studies typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. From this data, the inhibition constant (Ki) can be determined, which provides a measure of the inhibitor's binding affinity to the enzyme. For a series of ethylated thiazole-triazole acetamide hybrids, kinetic mechanism analysis revealed competitive inhibition, and the inhibition constant Ki was calculated from Dixon plots. nih.gov

Mode of Inhibition Analysis (e.g., Competitive, Non-Competitive, Uncompetitive)

The mode of inhibition describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex. Common modes include competitive, non-competitive, and uncompetitive inhibition. For the ethylated thiazole-triazole acetamide hybrids, the mode of inhibition was determined to be competitive, meaning the inhibitor binds to the active site of the enzyme, thereby competing with the substrate. nih.gov This is often determined using Lineweaver-Burk plots, which can graphically distinguish between different inhibition mechanisms.

Structure-Activity Relationship (SAR) Elucidation for Specific Biological Targets

Understanding the structure-activity relationship (SAR) is fundamental for the rational design of more potent and selective inhibitors. SAR studies investigate how chemical structure modifications of a compound affect its biological activity.

Identification of Critical Functional Groups and Structural Motifs for Activity

Through SAR studies, specific functional groups and structural motifs essential for the elastase inhibitory activity of this compound analogs have been identified. The acetamide linkage and the sulfanyl (B85325) group are believed to play a critical role in binding to the enzyme's active site. The nature and position of substituents on the phenyl ring also significantly influence the inhibitory potency.

Impact of Steric and Electronic Properties on Biological Potency and Selectivity

The steric and electronic properties of the substituents on the N-phenyl ring have a profound impact on the biological potency and selectivity of these analogs. Generally, electron-withdrawing groups on the phenyl ring tend to increase the inhibitory activity. The size and shape (steric properties) of the substituents also play a role in how well the inhibitor fits into the enzyme's active site.

Rational Design Principles for Developing More Potent and Selective Analogs

Based on the SAR data, rational design principles for developing more effective elastase inhibitors can be formulated. These principles guide the modification of the lead compound to enhance its interaction with the target enzyme. For example, the introduction of specific substituents at particular positions on the phenyl ring can be explored to optimize binding affinity and selectivity. Computational modeling and molecular docking studies are often employed to predict the binding modes of designed analogs and to prioritize their synthesis and biological evaluation. nih.gov

Cellular Mechanism of Action Investigations (In Vitro Studies)

In vitro studies have been crucial in elucidating the cellular and molecular activities of this compound analogs. These studies have primarily focused on their effects on cancer cells, revealing mechanisms related to cell viability, programmed cell death, and cell cycle progression.

Antiproliferative Activity in Various Cancer Cell Lines

Analogs of this compound, particularly those incorporating the phenylacetamide or sulfonamide scaffold, have demonstrated significant antiproliferative effects across a range of human cancer cell lines. The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Research has shown that phenylacetamide derivatives exhibit potent cytotoxic effects against various cancer cell lines, including breast (MCF-7, MDA-MB-468) and neuronal (PC-12) cancer cells. tbzmed.ac.ir For instance, specific derivatives have shown IC50 values as low as 0.6 µM against MDA-MB-468 and PC-12 cells. tbzmed.ac.ir Similarly, chiral sulfonamides containing a 2-azabicycloalkane skeleton have been evaluated for their cytotoxic activity against human hepatocellular carcinoma (HCC), medulloblastoma (MB), and glioblastoma (GBM) cell lines, showing a notable reduction in cell viability compared to nonmalignant cells. nih.gov

The structural features of these analogs play a critical role in their activity. Studies on structure-activity relationships (SAR) indicate that the nature and position of substituents on the phenyl ring can significantly influence cytotoxic potency. tbzmed.ac.ir For example, the presence of a para-nitro group on a phenylacetamide derivative resulted in a strong cytotoxic effect against MDA-MB-468 cells. tbzmed.ac.ir

Below is a summary of the antiproliferative activities of selected acetamide and sulfonamide analogs in various cancer cell lines.

Compound TypeDerivative/AnalogCancer Cell LineIC50 Value (µM)Reference
Phenylacetamide3d derivativeMDA-MB-4680.6 ± 0.08 tbzmed.ac.ir
Phenylacetamide3d derivativePC-120.6 ± 0.08 tbzmed.ac.ir
Phenylacetamide3c derivativeMCF-70.7 ± 0.08 tbzmed.ac.ir
Phenylacetamide3j derivative (para-nitro)MDA-MB-4680.76 ± 0.09 tbzmed.ac.ir
Chiral SulfonamideBisamine compound 8HT-29 (Colon)7.2 ± 0.8 nih.gov
Quinoxaline DerivativeCompound 11aSK-N-SH (Neuroblastoma)2.49 ± 1.33 nih.gov
Quinoxaline DerivativeCompound 11aIMR-32 (Neuroblastoma)3.96 ± 2.03 nih.gov
Benzo[b]thiopheneAcylated ester 4MCF-7 (Breast)23.2 nih.govresearchgate.net

Induction of Apoptosis and Cell Cycle Modulation Studies

A key mechanism underlying the antiproliferative activity of these compounds is the induction of apoptosis, or programmed cell death. nih.gov Phenylacetamide derivatives have been shown to trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. tbzmed.ac.ir This is often confirmed through assays that detect DNA fragmentation (TUNEL assay) and the activation of key executioner enzymes like caspase-3. tbzmed.ac.ir Studies have demonstrated that effective derivatives can upregulate the expression of pro-apoptotic proteins such as Bax and FasL, while modulating anti-apoptotic proteins like Bcl-2. tbzmed.ac.ir

In addition to inducing apoptosis, these analogs can modulate the cell cycle, leading to arrest at specific phases. This prevents cancer cells from progressing through the division cycle and proliferating. For example, flow cytometry analysis of MCF-7 breast cancer cells treated with a benzo[b]thiophene analog revealed a significant accumulation of cells in the G2/M and S phases of the cell cycle. nih.gov This arrest in cell cycle progression often precedes the onset of apoptosis. nih.govnih.gov

Target Engagement Studies in Cellular Contexts

Identifying the specific molecular targets of these compounds is essential for understanding their mechanism of action. Target engagement studies for analogs of this compound have involved both computational (in silico) and experimental approaches.

Molecular docking studies are frequently used to predict how these molecules might bind to the active sites of specific proteins. For instance, docking studies have been performed to explore the antibacterial mechanism of acetamide derivatives, showing that they can fit into the hydrophobic pockets of bacterial kinases and DNA gyrases, similar to existing drugs. nih.gov In the context of cancer, in silico studies have identified potential targets like the Janus kinase 2 (JAK2). nih.gov The JAK family of proteins plays a critical role in signaling pathways that can drive abnormal cell proliferation in certain cancers. nih.gov

Experimentally, target engagement can be confirmed by observing the downstream effects of inhibiting a specific protein. For analogs that induce an inflammatory response, studies have shown that potent antagonists can inhibit pathways like the NLRP3/gasdermin D (GSDMD) signaling pathway, leading to a decrease in the release of inflammatory factors. acs.org

Pharmacological Relevance of the Acetamide and Sulfanyl Linkage in Modern Drug Design

The acetamide and sulfanyl (or related sulfur-containing) groups are considered "privileged motifs" in medicinal chemistry, appearing in a vast number of approved therapeutic agents. nih.govtandfonline.comresearchgate.net Their widespread use stems from the unique physicochemical properties they impart to molecules, which can enhance both pharmacokinetic and pharmacodynamic profiles.

The acetamide linkage is a core structure in a wide spectrum of biologically active molecules. nih.gov It is valued for its ability to form hydrogen bonds, which can contribute to strong and specific binding interactions with biological targets. The acetamide moiety is found in drugs with diverse applications, including treatments for infections, convulsions, and allergies. mdpi.com Its incorporation into a molecular scaffold can significantly influence the compound's therapeutic potential. nih.govmdpi.com

The sulfanyl linkage and other sulfur-containing functional groups (such as sulfonamides and sulfones) are also of great importance in drug design. tandfonline.comnih.gov Sulfur's ability to exist in various oxidation states allows for a wide range of chemical diversity. researchgate.net Introducing a sulfonyl group, for instance, can increase a drug's metabolic stability, thereby prolonging its duration of action. researchgate.net These polar groups can also improve a molecule's pharmacokinetic properties by modulating solubility and can enhance binding affinity with target proteins through hydrogen bond interactions. researchgate.net Organosulfur compounds make up a significant portion of all small-molecule pharmaceuticals and are used in therapies for cancer, bacterial infections, and inflammation. tandfonline.comacs.org The combination of acetamide and sulfur-containing groups in a single scaffold is a promising strategy in drug discovery, aiming to create hybrid molecules with enhanced efficacy and novel mechanisms of action. nih.govmdpi.com

Analytical Method Development and Quantification of N 2 Ethyl 6 Methylphenyl 2 Sulfanylacetamide

Chromatographic Techniques for Separation and Quantification

Chromatography is a powerful technique for separating and quantifying components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most widely used chromatographic methods in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for the analysis of a broad range of compounds. The development of an HPLC method involves the optimization of several parameters to achieve the desired separation and quantification.

The choice of the stationary phase is a critical step in HPLC method development. For nonpolar compounds like N-(2-ethyl-6-methylphenyl)-2-sulfanylacetamide, a nonpolar stationary phase is typically used. pharmaknowledgeforum.com C18 (octadecyl) columns are the most common choice for reversed-phase chromatography due to their hydrophobicity and ability to separate a wide range of analytes. moravek.comchromatographytoday.com The long alkyl chains of the C18 stationary phase provide a high degree of retention for nonpolar molecules. pharmaknowledgeforum.com Other potential stationary phases could include C8, phenyl, or embedded polar group columns, which can offer different selectivities. chromatographyonline.com

Table 1: Illustrative Example of Stationary Phase Screening

Stationary PhaseRetention Time (min)Tailing FactorTheoretical Plates
C188.21.112000
C86.51.210500
Phenyl7.81.311000
Mobile Phase Optimization (e.g., Acetonitrile (B52724):Buffer systems, pH effects)

The mobile phase composition plays a crucial role in the separation of analytes in HPLC. phenomenex.com In reversed-phase HPLC, a mixture of water and an organic solvent, such as acetonitrile or methanol (B129727), is commonly used. moravek.com The ratio of the organic solvent to water is adjusted to control the retention time and resolution of the analytes. mastelf.com The pH of the mobile phase is another important parameter, as it can affect the ionization state of the analyte and, consequently, its retention behavior. moravek.comphenomenex.com For neutral compounds like this compound, the pH of the mobile phase may have a less pronounced effect on retention.

Table 2: Illustrative Example of Mobile Phase Optimization

Acetonitrile (%)Buffer pHRetention Time (min)Resolution
503.012.51.8
603.08.22.1
703.05.11.9
607.08.32.0
Flow Rate and Temperature Optimization

The flow rate of the mobile phase and the column temperature can also influence the separation. A lower flow rate generally leads to better resolution but longer analysis times. pharmaknowledgeforum.com Conversely, a higher flow rate can shorten the analysis time but may compromise resolution. The column temperature can affect the viscosity of the mobile phase and the kinetics of the separation process. moravek.com Optimizing these parameters can help to achieve a balance between analysis time and separation efficiency.

UV-Vis spectroscopy is a common detection method used in HPLC. The selection of an appropriate detection wavelength is crucial for achieving high sensitivity and selectivity. The wavelength of maximum absorbance (λmax) for the analyte of interest is typically chosen for quantification. For acetanilide (B955) derivatives, the UV-visible spectra often show a lower energy band that can be used for quantification. researchgate.net In some cases, derivative spectrophotometry can be used to enhance the resolution of overlapping spectral bands. ajpaonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analytes and Impurities

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for the identification and quantification of impurities in pharmaceutical substances. orientjchem.orgorientjchem.org In GC-MS, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. The mass spectrometer provides information about the mass-to-charge ratio of the ions, which can be used to identify the compounds. A sensitive GC-MS method can be developed for the analysis of potential genotoxic impurities. orientjchem.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for High Sensitivity and Selectivity

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection provided by mass spectrometry. This combination is particularly advantageous for the analysis of complex mixtures, allowing for the accurate quantification of target analytes even in the presence of interfering matrix components. The development of an LC-MS/MS method for this compound involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters to achieve the desired performance characteristics.

For quantitative analysis, tandem mass spectrometry is typically operated in the Multiple Reaction Monitoring (MRM) mode. This mode offers exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte of interest. nih.gov In the case of this compound, the precursor ion would be the protonated molecule, [M+H]⁺. This precursor ion is then fragmented in the collision cell of the mass spectrometer, and a specific, stable product ion is monitored.

The selection of optimal MRM transitions is a critical step in method development. This is typically achieved by infusing a standard solution of the analyte into the mass spectrometer and optimizing the collision energy to maximize the intensity of the desired product ion. For robust quantification and confirmation, at least two MRM transitions are often monitored for each analyte.

Interactive Data Table: Hypothetical MRM Transitions for this compound

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
This compound 224.1 162.1 15 Quantifier

The composition of the mobile phase, or eluent, plays a crucial role in the chromatographic separation. For reversed-phase chromatography, which is commonly used for compounds of this nature, the mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. researchgate.net

A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to ensure the efficient elution of the analyte while maintaining good separation from other components in the sample. researchgate.net The optimization of the gradient profile, including the initial and final solvent compositions, the gradient ramp, and the flow rate, is essential for achieving the desired chromatographic resolution and run time.

Interactive Data Table: Example Chromatographic Conditions

Parameter Condition
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

| Gradient Program | 10% B to 95% B over 8 minutes |

Method Validation Parameters in Analytical Research

Once the analytical method has been developed, it must be validated to ensure that it is fit for its intended purpose. Method validation is a process that demonstrates that the analytical procedure is reliable, reproducible, and accurate for the quantification of the analyte in the specific sample matrix. Key validation parameters include linearity, accuracy, precision, and selectivity. cipac.org

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. cipac.org To establish linearity, a series of calibration standards of known concentrations are analyzed, and a calibration curve is constructed by plotting the instrument response against the concentration. The linearity is typically evaluated by the coefficient of determination (R²) of the calibration curve, which should ideally be greater than 0.99. researchgate.net The calibration range is the range of concentrations over which the method is shown to be linear, accurate, and precise.

Interactive Data Table: Illustrative Linearity Data

Concentration (ng/mL) Instrument Response (Area)
1 15,234
5 76,170
10 151,987
50 759,935
100 1,525,678

| | 0.9998 |

Accuracy refers to the closeness of the measured value to the true value, while precision refers to the closeness of repeated measurements. scispace.com Accuracy is typically assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and calculating the percent recovery. Precision is evaluated by determining the relative standard deviation (RSD) of the measurements for these QC samples, both within the same day (intra-day precision) and on different days (inter-day precision). researchgate.net

Interactive Data Table: Sample Accuracy and Precision Results

QC Level Nominal Conc. (ng/mL) Measured Conc. (ng/mL) Recovery (%) Intra-day RSD (%) Inter-day RSD (%)
Low 3 2.95 98.3 4.5 5.8
Medium 30 30.9 103.0 3.2 4.1

Selectivity, or specificity, is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. thermofisher.com In LC-MS/MS, selectivity is primarily achieved through the use of MRM, which is highly specific to the target analyte. To evaluate selectivity, blank matrix samples are analyzed to ensure that there are no interfering peaks at the retention time of the analyte. Additionally, matrix samples spiked with the analyte are compared to a neat standard solution to assess the potential for matrix effects (ion suppression or enhancement).

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters in analytical method validation, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For the analysis of metolachlor (B1676510) and its key metabolites, various analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS), have been developed with varying levels of sensitivity depending on the matrix (e.g., water, soil) and the specific instrumentation used.

Method detection limits for the parent compounds and their ESA and OA metabolites in water can range from the low nanogram-per-liter to the microgram-per-liter level. For instance, a method using solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC) with UV detection achieved detection limits between 10 and 90 ng/L for ESA metabolites in water. dss.go.th Another study utilizing UPLC-MS/MS for the analysis of herbicide metabolites in drinking water established the LOQ for metolachlor ESA at 0.05 µg/L. researchgate.net In soil matrices, LODs and LOQs are generally higher due to more complex sample matrix effects. A study on S-metolachlor in soil reported an LOD of 0.01 µg/g and an LOQ of 0.1 µg/g. mdpi.com

The following table summarizes representative LOD and LOQ values for metolachlor and its primary metabolites from various studies.

Table 1: Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Metolachlor and its Metabolites

AnalyteMatrixAnalytical MethodLODLOQSource
Metolachlor ESAWaterHPLC-UV10-90 ng/LNot Reported dss.go.th
Metolachlor OXAWaterHPLC-UV1-7 ng/LNot Reported dss.go.th
Metolachlor ESAWaterHPLC/MSNot Reported0.05 µg/L researchgate.net
Metolachlor OXAWaterHPLC/MSNot Reported0.05 µg/L researchgate.net
S-MetolachlorSoilGC-MS0.01 µg/g0.1 µg/g mdpi.com
Metolachlor MetabolitesSoilMAE-SPE-HPLC5-10 µg/kg10-50 µg/kg researchgate.net

Sample Preparation Techniques for Various Research Matrices

Effective sample preparation is crucial for accurate quantification, as it serves to isolate and concentrate the analyte of interest from the complex sample matrix, thereby minimizing interference. For compounds like this compound and its relatives, solid-phase extraction (SPE) is the most commonly employed technique for both environmental and biological samples.

In the analysis of water samples, a measured volume is passed through an SPE cartridge, typically packed with a C18 or a polymer-based sorbent like Oasis HLB. ca.govca.gov The analytes are adsorbed onto the sorbent while salts and other polar impurities are washed away. The retained compounds are then eluted with a small volume of an organic solvent, such as methanol. ca.govca.gov This procedure not only cleans up the sample but also concentrates the analytes, allowing for lower detection limits.

For soil and other solid matrices, an initial extraction step is required before SPE. Microwave-assisted extraction (MAE) has been shown to be an effective method for extracting metolachlor and its acidic metabolites from soil. researchgate.net The soil sample is heated with a mixture of methanol and water, and the resulting extract is then cleaned up using SPE in a manner similar to water samples. researchgate.net

In the context of biological matrices like plasma, sample preparation often involves protein precipitation followed by SPE to remove proteins and other macromolecules that can interfere with the analysis.

Application in Metabolic Studies (Excluding Human/Clinical Samples)

Identification of Environmental Transformation Products of Related Compounds

The parent compound, metolachlor, undergoes transformation in the environment, primarily through microbial degradation in soil and water. scielo.br This leads to the formation of more persistent and mobile metabolites, including the ethane (B1197151) sulfonic acid (ESA) and oxanilic acid (OA) derivatives. These degradates are frequently detected in surface and groundwater at concentrations higher than the parent herbicide itself.

The formation of the ESA metabolite suggests a pathway involving the displacement of the chlorine atom by glutathione, a common detoxification route in biological systems and the environment. usgs.gov This conjugate is then further metabolized to form the sulfonic acid derivative. Given its structure, this compound is likely an intermediate in this transformation pathway. Studies have shown that alachlor (B1666766) ESA forms at a faster rate and in higher concentrations than metolachlor ESA in soil. nih.gov

Table 2: Major Environmental Transformation Products of Metolachlor

Parent CompoundTransformation ProductAbbreviationTypical Environmental MatrixSource
MetolachlorMetolachlor Ethane Sulfonic AcidMetolachlor ESASoil, Groundwater, Surface Water
MetolachlorMetolachlor Oxanilic AcidMetolachlor OASoil, Groundwater, Surface Water

Assessment of Metabolite Profiles in Non-Human Biological Systems (e.g., rat blood plasma)

In non-human biological systems, such as rats, metolachlor is also extensively metabolized. Studies involving oral administration of metolachlor to rats have shown that the compound is well-absorbed and subsequently excreted, primarily in the urine and feces. epa.gov The metabolism involves processes such as dechlorination, O-demethylation, and N-dealkylation. who.int

A study on the related compound alachlor developed a sensitive LC-MS method to identify and quantify the parent compound and its metabolites in rat plasma and urine. cdc.gov The method utilized solid-phase extraction for sample cleanup and was capable of detecting the analytes at low concentrations. cdc.gov Similar methodologies can be applied to study the pharmacokinetics and metabolite profile of this compound.

Future Research Directions for N 2 Ethyl 6 Methylphenyl 2 Sulfanylacetamide

Exploration of Novel and Sustainable Synthetic Routes with Improved Efficiency

The development of efficient and environmentally friendly methods for synthesizing N-(2-ethyl-6-methylphenyl)-2-sulfanylacetamide is a fundamental starting point for future research. Investigations should aim to move beyond traditional synthetic pathways, which may involve hazardous reagents or produce significant waste.

Key Research Objectives:

Green Chemistry Approaches: Exploration of solvent-free reaction conditions, use of renewable starting materials, and development of catalytic methods to improve the atom economy of the synthesis.

Flow Chemistry: Investigation of continuous flow processes for the synthesis, which can offer advantages in terms of safety, scalability, and product consistency.

Enzymatic Synthesis: The potential for using enzymes to catalyze specific steps in the synthetic route should be explored to enhance selectivity and reduce the environmental impact.

A comparative analysis of potential synthetic routes could be tabulated as follows:

Synthetic RoutePotential AdvantagesPotential Challenges
Traditional Batch Synthesis Well-established procedures for related compounds.Potential for low yield, use of hazardous materials, and significant waste generation.
Green Catalytic Synthesis Higher atom economy, reduced waste, and milder reaction conditions.Catalyst development and optimization may be required.
Flow Chemistry Enhanced safety, improved heat and mass transfer, and potential for automation.Initial setup costs and optimization of flow parameters.
Biocatalytic Synthesis High selectivity, mild reaction conditions, and environmentally friendly.Enzyme stability and availability may be limiting factors.

In-depth Mechanistic Studies of Specific Biological Activities at the Molecular Level

A critical area of future research will be to determine if this compound possesses any biological activity. Should any activity be identified, in-depth mechanistic studies at the molecular level will be essential to understand how it interacts with biological systems. This would involve identifying specific molecular targets, such as enzymes or receptors.

Potential Research Approaches:

High-Throughput Screening: Screening the compound against a wide range of biological targets to identify any potential activity.

Enzyme Inhibition Assays: If the compound shows activity against a particular enzyme, detailed kinetic studies can elucidate the mechanism of inhibition.

Receptor Binding Assays: To determine if the compound binds to specific cellular receptors.

Advanced Computational Chemistry Applications for Rational Drug Design and Optimization

Computational chemistry can play a pivotal role in guiding the research and development of this compound. Molecular modeling and simulations can provide insights into the compound's structure, properties, and potential interactions with biological targets.

Computational Methods to be Employed:

Computational TechniqueApplication
Molecular Docking Predicting the binding mode and affinity of the compound to a specific protein target.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the compound and its interaction with a biological target over time.
Quantitative Structure-Activity Relationship (QSAR) Developing models to predict the biological activity of related compounds based on their chemical structure.

Development of Highly Selective and Potent Analogs for Targeted Research Applications

Once a biological target and a mechanism of action are identified, the development of analogs of this compound can lead to more potent and selective compounds. This involves systematically modifying the chemical structure of the parent compound to improve its desired properties.

Strategies for Analog Development:

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related compounds to understand how different functional groups influence biological activity.

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to enhance potency or reduce side effects.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Systems-Level Biological Understanding

To gain a comprehensive understanding of the biological effects of this compound, a systems-level approach using omics technologies will be invaluable. These technologies can provide a global view of the changes that occur in a biological system upon exposure to the compound.

Omics Approaches and Their Potential Contributions:

Metabolomics: To identify changes in the metabolic profile of cells or organisms, which can provide insights into the biochemical pathways affected by the compound.

Proteomics: To analyze changes in the expression levels of proteins, helping to identify the molecular targets and downstream signaling pathways modulated by the compound.

Transcriptomics: To study changes in gene expression, providing a broader understanding of the cellular response to the compound.

By pursuing these future research directions, the scientific community can build a foundational knowledge base for this compound, paving the way for the potential discovery of new applications in various scientific fields.

Q & A

Q. What are the optimal synthetic routes for N-(2-ethyl-6-methylphenyl)-2-sulfanylacetamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves sequential functionalization of the phenylacetamide backbone. Key steps include:

  • Thiolation : Introducing the sulfanyl group via nucleophilic substitution using reagents like thiourea or potassium thioacetate under controlled pH (8–10) to avoid side reactions .
  • Amide coupling : Reacting 2-ethyl-6-methylaniline with chloroacetyl chloride in anhydrous dichloromethane, followed by purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Optimization : Yield improvements (70–85%) require temperature control (0–5°C during thiolation) and inert atmospheres to prevent oxidation of the sulfanyl group .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • NMR : 1^1H NMR confirms regiochemistry via aromatic proton splitting patterns (e.g., meta-substituted ethyl/methyl groups at δ 1.2–1.4 ppm and δ 2.2–2.4 ppm, respectively). 13^13C NMR identifies carbonyl (δ 168–170 ppm) and sulfanyl-linked carbons (δ 35–40 ppm) .
  • IR : Stretching vibrations for C=O (1650–1680 cm1^{-1}) and S-H (2550–2600 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+^+ at m/z 253.12 (calculated) and fragments corresponding to cleavage at the amide bond .

Advanced Research Questions

Q. How can researchers investigate the bioactivity of this compound against specific cellular targets?

  • Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify interactions with enzymes (e.g., kinases) or receptors. For example, IC50_{50} values for kinase inhibition can be determined via competitive ATP-binding assays .
  • Cellular Viability Assays : Treat cancer cell lines (e.g., HeLa, MCF-7) with the compound (1–100 µM) and assess viability via MTT or resazurin assays. Dose-response curves and apoptosis markers (e.g., caspase-3 activation) validate mechanisms .

Q. What computational strategies are suitable for predicting the interaction mechanisms between this compound and biological receptors?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite can model ligand-receptor binding. For example, docking into the active site of cyclooxygenase-2 (COX-2) reveals hydrogen bonding between the sulfanyl group and Arg120 .
  • MD Simulations : GROMACS or AMBER simulations (50–100 ns) assess binding stability and conformational changes. Analyze root-mean-square deviation (RMSD) to verify pose consistency .

Q. How should conflicting data regarding the compound’s reactivity or bioactivity be resolved?

  • Cross-Validation : Replicate experiments under standardized conditions (e.g., pH 7.4 for bioassays, inert atmosphere for synthesis). Compare results with structurally analogous compounds (e.g., N-(2-methoxyphenyl)-2-sulfanylacetamide) to identify trends .
  • Analytical Triangulation : Combine HPLC purity checks (>95%), elemental analysis, and biological triplicates to rule out impurities or experimental artifacts .

Notes

  • Methodological rigor is prioritized, emphasizing replication and validation.
  • Structural analogs (e.g., ) provide comparative frameworks for mechanistic studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.